Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
“Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a complex organic compound. It is related to a series of compounds that have been studied for their anticancer activity . These compounds have been designed based on the activity of indoles against various cancer cell lines .
Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
A detailed structure-activity relationship study was conducted using this compound . This study led to the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Apoptosis Induction
Further mechanistic studies revealed that a compound synthesized using this molecule caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Antitumor Activity
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized using this compound and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Cell Cycle Arrest
The compound C27, synthesized using this molecule, was found to induce both S-phase and G2/M-phase arrests in HeLa cell line .
Potential Antitumor Agent Development
Due to its ability to induce apoptosis and cause cell cycle arrest, compound C27 could be developed as a potential antitumor agent .
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with cellular targets leading to changes in cellular processes .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Some studies suggest that it may have antitumor activities, indicating that it could induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-23-14-3-2-4-16-17(14)20-19(27-16)26-12-8-21(9-12)18(22)11-5-6-13-15(7-11)25-10-24-13/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDVAFTJKLDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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